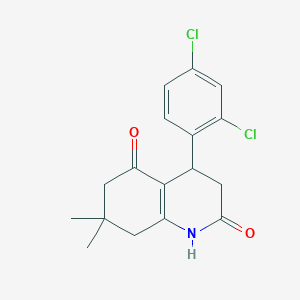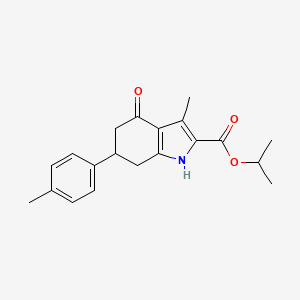![molecular formula C18H29N3O3S B4436963 N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436963.png)
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It is a long-acting amide-type local anesthetic that is used for regional anesthesia, nerve blocks, and epidurals.
Mécanisme D'action
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by blocking the voltage-gated sodium channels in nerve fibers, thereby preventing the influx of sodium ions and the generation of action potentials. This results in the inhibition of nerve impulses and the prevention of pain signals from reaching the brain.
Biochemical and Physiological Effects
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several biochemical and physiological effects. It causes vasodilation, which leads to a decrease in blood pressure. It also inhibits the release of neurotransmitters, such as acetylcholine and norepinephrine, which are involved in the transmission of nerve impulses. N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide also causes muscle relaxation and can lead to respiratory depression if administered in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a long-acting local anesthetic, which makes it ideal for experiments that require prolonged nerve block. It is also relatively safe and has a low risk of toxicity when administered in appropriate doses. However, N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has some limitations. It can cause respiratory depression if administered in high doses, and it can also cause cardiac toxicity if it enters the bloodstream.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new formulations that can improve the efficacy and safety of the drug. Another area of interest is the investigation of the mechanism of action of N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and the development of new drugs that target the same pathways. Finally, there is a need for more research on the long-term effects of N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide on the nervous system and other physiological processes.
Conclusion
In conclusion, N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a widely used local anesthetic drug that has several biochemical and physiological effects. It is used in scientific research to investigate the effects of nerve block on various physiological processes. N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments but also has some limitations. There are several future directions for research on N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, including the development of new formulations and the investigation of the mechanism of action.
Applications De Recherche Scientifique
N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is widely used in scientific research as a local anesthetic. It is used to block nerve impulses, thereby preventing pain signals from reaching the brain. N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is also used in animal studies to investigate the effects of nerve block on various physiological processes.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-4-5-6-15-7-9-17(10-8-15)19-18(22)16-11-13-21(14-12-16)25(23,24)20(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHTYRFRQZVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)

![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4436911.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)

![N-(2-methylcyclohexyl)-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436936.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B4436946.png)

![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4436971.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4436982.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4437000.png)
![N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437008.png)